3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one
Description
3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one is a fused heterocyclic compound featuring a furan ring fused to a [1,2,3]triazin-4(3H)-one core. This structure combines the electron-rich furan oxygen with the reactive triazinone moiety, making it a valuable scaffold in medicinal chemistry and synthetic applications.
Properties
CAS No. |
832127-90-9 |
|---|---|
Molecular Formula |
C5H3N3O3 |
Molecular Weight |
153.10 g/mol |
IUPAC Name |
3-hydroxyfuro[2,3-d]triazin-4-one |
InChI |
InChI=1S/C5H3N3O3/c9-5-3-1-2-11-4(3)6-7-8(5)10/h1-2,10H |
InChI Key |
XKSIPHVWRAFYJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C(=O)N(N=N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminofuran with cyanogen bromide, followed by hydrolysis to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods utilize automated reactors and precise control of reaction parameters to produce the compound on a large scale .
Chemical Reactions Analysis
Thermal Reactivity
Hydroxy-triazinones are known to undergo thermolysis, forming ketenimine intermediates. For instance, 3-hydroxy-1,2,3-benzotriazin-4-one thermolyzes to yield ketenimines, which can participate in Diels-Alder reactions with dienophiles like phenyl isocyanate . This suggests that 3-hydroxyfuro[2,3-d] triazin-4(3H)-one might similarly generate reactive intermediates upon heating, potentially leading to new fused ring systems.
Functional Group Transformations
a. Acetylation/Benzoylation
Hydroxy groups in triazinones can undergo acylation. For example, 3-hydroxy-1,2,3-benzotriazin-4-one reacts with acetic anhydride to form N-acetoxy derivatives . Similarly, benzoylation with benzoyl chloride yields N-benzoyloxy analogs. These reactions likely proceed via nucleophilic attack of the hydroxyl oxygen on acylating agents.
b. Methylation
Methylation of hydroxy-triazinones (e.g., with dimethyl sulfate) typically stabilizes the molecule against thermolysis . For the target compound, methylation could yield 3-methoxy derivatives, enhancing thermal stability while retaining the triazinone core.
Metal-Catalyzed Transformations
Recent advances in metal-catalyzed reactions of triazinones include:
-
C–H Alkylation : Cp*Rh(III) catalysts enable C–H alkylation of 1,2,3-benzotriazinones using carbonyl sulfoxonium ylides .
-
Alkenylation : Cp*Ir(III) catalysts facilitate alkenylation with iodonium ylides, introducing double bonds into the heterocycle .
-
Hydrazone Formation : Copper catalysts mediate reactions with iodonium ylides to form hydrazones .
These catalytic systems could be adapted to the target compound, enabling diverse functionalizations such as alkylation or alkenylation at reactive C–H positions.
Biological Implications
While direct biological data for the target compound is unavailable, related triazinones exhibit notable activity. For example, trifluoromethylated 1,2,4-triazinones show antiproliferative effects against leukemia cell lines , and 1,2,3-benzotriazinones have been evaluated as CDK2 inhibitors . Future studies could explore the target compound’s potential in drug discovery, leveraging its fused ring system for enhanced bioactivity.
Mechanistic Insights
Thermolysis of hydroxy-triazinones often involves ketenimine intermediates, which can undergo Diels-Alder reactions or polymerization . For the target compound, thermolysis might generate analogous intermediates, offering routes to novel fused heterocycles. Additionally, the presence of both triazinone and furan rings may introduce regioselectivity in substitution reactions, influenced by electron-donating/withdrawing effects of substituents.
Data Table: Comparative Reactivity of Triazinones
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial activity. For instance, the derivatives synthesized from 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one have shown efficacy against various bacterial strains. Studies demonstrate that compounds containing the triazine ring possess antibacterial properties that can be leveraged in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of triazine derivatives has been extensively studied. Compounds similar to 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one have demonstrated cytotoxic effects against several cancer cell lines. For example, studies have shown that certain triazine derivatives can inhibit cell growth in human cancer cells at micromolar concentrations . The structure-activity relationship (SAR) of these compounds suggests that modifications to the triazine core can enhance their anticancer properties.
Anti-inflammatory and Analgesic Effects
Compounds derived from triazines have also been investigated for their anti-inflammatory and analgesic effects. Research indicates that these compounds can modulate inflammatory pathways and provide relief from pain in various experimental models .
Case Studies
-
Peptide Synthesis Enhancement
- Application : 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one is used as an additive in peptide synthesis to improve yields and decrease racemization during DCC-promoted reactions.
- Findings : The addition of this compound has been shown to significantly enhance the efficiency of peptide coupling reactions .
- Antimicrobial Testing
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The key distinction between 3-hydroxyfurotriazinone and its analogs lies in the fused heterocyclic ring. Below is a comparison of molecular features:
| Compound Name | Fused Ring System | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one | Furan + triazinone | Not explicitly provided | — | 3-hydroxy group |
| 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one | Benzothiophene + triazinone | C₉H₉N₃OS | 207.25 g/mol | Tetrahydro modification |
| Thieno[2,3-d][1,2,3]triazin-4(3H)-one | Thiophene + triazinone | C₅H₃N₃OS | — | None (parent scaffold) |
| 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBT) | Benzene + triazinone | C₇H₅N₃O₂ | 179.14 g/mol | 3-hydroxy group |
Key Observations :
- Furan vs. Thiophene/Arene: The oxygen in the furan ring (vs.
- Hydroxy Group: The 3-hydroxy substituent in both 3-hydroxyfurotriazinone and HOOBT may improve solubility or hydrogen-bonding interactions in biological systems .
Activity Insights :
- Thieno Derivatives: Substitutions at the para position of the phenyl tail (e.g., chloro, methoxy) enhance potency, with EC₅₀ values as low as 22.1 nM .
- Bioisosteric Replacement: Replacing benzo[d][1,2,3]triazin-4(3H)-one with thieno analogs maintains agonist activity at GPR139, suggesting that furan-based derivatives could achieve similar or improved efficacy .
Physicochemical and Pharmacokinetic Properties
The fused heterocycle’s heteroatom significantly impacts drug-like properties:
- Polar Surface Area (PSA): Thieno-triazinones have lower PSA than benzo analogs, improving membrane permeability. Furan’s oxygen may further modulate this property .
- Metabolic Stability : Thiophene rings are prone to oxidation, whereas furan’s lower electronegativity might reduce metabolic degradation .
Biological Activity
3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and case studies that highlight the compound's potential in medicinal chemistry.
- Molecular Formula : C7H5N3O2
- Molecular Weight : 163.13 g/mol
- CAS Number : 28230-32-2
The compound is characterized by a furo[2,3-d]triazine core structure, which is known for its bioactive properties. Its synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazine derivative.
Antimicrobial Activity
Research has demonstrated that 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and found it to inhibit growth effectively at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies on cancer cell lines showed that it induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
Mechanistically, it appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages.
Synthesis
The synthesis of 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one typically involves multi-step organic reactions including cyclization and hydroxylation processes. A common synthetic route includes:
- Starting Materials : Appropriate furoic acid derivatives and hydrazines.
- Reagents : Use of catalysts such as ammonium acetate.
- Conditions : Refluxing in ethanol or DMF under an inert atmosphere.
This synthetic approach allows for modifications that can enhance biological activity or alter pharmacokinetic properties .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antimicrobial Development : A collaborative study aimed at developing novel antibiotics highlighted the use of 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one as a lead compound due to its broad-spectrum activity against resistant strains .
- Cancer Therapeutics : Research conducted by a pharmaceutical company focused on modifying the triazine scaffold to improve selectivity and potency against specific cancer types. The modified derivatives showed enhanced efficacy in preclinical models .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via diazotization of precursor amines (e.g., 2-amino-3-carboxamido derivatives) using NaNO₂ in HCl, followed by cyclization under mild conditions . Optimization includes controlling pH, temperature, and stoichiometry. Alternative routes may involve Pd/Cu-catalyzed coupling for functionalization of the triazinone core .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodology : Use UV-Vis, IR, and ¹H/¹³C NMR to confirm functional groups and substitution patterns . Mass spectrometry (MS) and elemental analysis verify molecular weight and composition. For crystallinity, X-ray diffraction (SHELX refinement) resolves stereochemical details .
Q. What safety precautions are essential when handling this compound?
- Methodology : Follow S26 (eye protection), S28 (skin decontamination), and S36/37/39 (gloves/lab coat) protocols due to its irritant properties. Use fume hoods and minimize aerosol generation .
Q. How can researchers screen for biological activity (e.g., antimicrobial or anti-allergic potential)?
- Methodology : Perform in vitro assays against bacterial/fungal strains or histamine receptors. Use MIC (minimum inhibitory concentration) testing for antimicrobial activity and H1 receptor binding assays for anti-allergic effects, referencing protocols for analogous triazinones .
Advanced Research Questions
Q. How can Pd/Cu-catalyzed cross-coupling be applied to functionalize the triazinone scaffold?
- Methodology : Optimize coupling reactions between terminal alkynes (e.g., propargyl-substituted triazinones) and aryl halides. Use Pd(OAc)₂/CuI catalysts with PPh₃ ligands in DMF/Et₃N at 80–100°C. Monitor regioselectivity via LC-MS and isolate products using column chromatography .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX address them?
- Methodology : Twinning or disordered solvent molecules complicate refinement. Use SHELXL for high-resolution apply TWIN/BASF commands for twinned crystals and PART/ISOR for disorder modeling. Validate with R-factor convergence (<5%) .
Q. How do substituent modifications influence structure-activity relationships (SAR) in related triazinones?
- Methodology : Introduce substituents (e.g., alkyl, aryl, or heterocyclic groups) at the 3-position. Test bioactivity changes via dose-response assays. Correlate electronic effects (Hammett σ) or steric bulk with activity trends .
Q. How can conflicting spectral or crystallographic data be reconciled?
- Methodology : Cross-validate using multiple techniques (e.g., compare NMR shifts with DFT-predicted values). For crystallography, re-refine data with SHELXL using restraints (e.g., DFIX for bond lengths) and check for overfitting via Rfree .
Q. What computational approaches predict binding modes or reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
